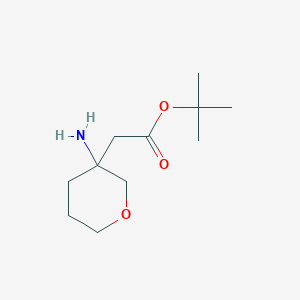Tert-butyl 2-(3-aminooxan-3-yl)acetate
CAS No.: 1889428-10-7
Cat. No.: VC4541254
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1889428-10-7 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.293 |
| IUPAC Name | tert-butyl 2-(3-aminooxan-3-yl)acetate |
| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-8,12H2,1-3H3 |
| Standard InChI Key | GXEJKRDRUUKWCC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC1(CCCOC1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a six-membered oxane (tetrahydropyran) ring with a 3-amino substitution and an acetate ester group linked via a methylene bridge to a tert-butyl group. The IUPAC name, tert-butyl 2-(3-aminooxan-3-yl)acetate, reflects this arrangement. Key structural features include:
-
Oxane ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.
-
Amino group: Positioned at the 3-carbon of the oxane ring, enabling hydrogen bonding and nucleophilic reactivity.
-
tert-Butyl ester: A bulky, electron-donating group that enhances steric hindrance and influences solubility.
The Standard InChI string (InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)7-11(12)5-4-6-14-8-11/h4-7,10H2,1-3H3) codifies this structure, highlighting the connectivity of substituents.
Physicochemical Characteristics
While experimental data on solubility, melting point, and stability are absent, predictions based on structural analogs suggest:
-
LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
pKa: The amino group’s pKa likely falls between 8.5–9.5, rendering it partially protonated at physiological pH.
-
Thermal stability: The tert-butyl group may confer resistance to thermal degradation up to 150–200°C.
These properties position the compound as a candidate for further derivatization in drug discovery, though empirical validation is lacking.
Synthesis and Manufacturing
Hypothetical Synthesis Pathways
Route 1: Oxane Ring Formation Followed by Amination
-
Oxane synthesis: Cyclization of a 1,5-diol precursor (e.g., pentane-1,5-diol) under acid catalysis to form oxane.
-
Nitrogen introduction: Nitrene insertion or reductive amination at the 3-position to install the amino group.
-
Esterification: Reaction of the resulting 3-aminooxane with tert-butyl bromoacetate in the presence of a base (e.g., KCO) to form the acetate ester.
Route 2: Convergent Assembly
-
Pre-synthesis of 3-aminooxane: Prepared via Hofmann-Löffler reaction or enzymatic amination.
-
Coupling with tert-butyl acetate: Mitsunobu or Steglich esterification to link the oxane and tert-butyl moieties.
Industrial-scale production would likely employ continuous flow reactors to optimize yield and purity, though scalability remains unverified.
Challenges in Synthesis
-
Regioselectivity: Ensuring exclusive amination at the 3-position of the oxane ring.
-
Steric hindrance: Bulky tert-butyl groups may impede esterification reactions, necessitating high-temperature conditions or specialized catalysts.
-
Purification: Separation of stereoisomers (if present) due to the chiral 3-amino center.
Discontinuation and Availability
Market Status
Tert-butyl 2-(3-aminooxan-3-yl)acetate is listed as discontinued by major suppliers, including VulcanChem. Factors contributing to discontinuation may include:
-
Limited demand: Niche research applications failing to justify continued production.
-
Synthetic complexity: High manufacturing costs relative to commercial viability.
-
Regulatory hurdles: Uncharacterized toxicity profiles complicating safety assessments.
Alternatives and Substitutes
Researchers seeking similar compounds might consider:
-
Tert-butyl 2-(4-aminooxan-4-yl)acetate: A regioisomer with the amino group at the 4-position.
-
Tert-butyl 2-(3-aminopropoxy)acetate: A linear analog replacing the oxane ring with a propoxy chain .
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Tert-butyl 2-(3-aminooxan-3-yl)acetate | 1889428-10-7 | CHNO | 215.293 |
| Tert-butyl 2-(4-aminooxan-4-yl)acetate | 1888969-XX-X | CHNO | 215.293 |
| Tert-butyl 2-(3-aminopropoxy)acetate | 2352895-13-5 | CHNO | 189.25 |
Research Challenges and Future Directions
Knowledge Gaps
-
Synthetic reproducibility: Absence of peer-reviewed protocols hinders independent replication.
-
Biological activity: No in vitro or in vivo studies assess antimicrobial, anticancer, or enzymatic effects.
-
Toxicology: Safety data for handling and disposal remain uncharacterized.
Opportunities for Investigation
-
Fragment-based drug discovery: Use as a rigid scaffold in combinatorial libraries.
-
Metabolic profiling: Tracing biotransformation pathways in model organisms.
-
Structure-activity relationships (SAR): Modifying the oxane ring’s substituents to optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume